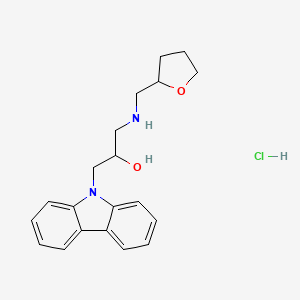

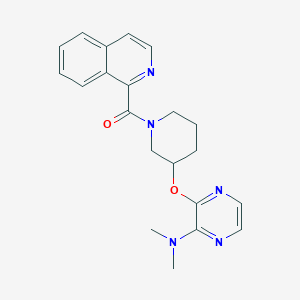

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as SPTBN, is a novel compound that has recently gained attention in scientific research. This compound has shown promising results in various studies, making it a potential candidate for future drug development.

Aplicaciones Científicas De Investigación

Cellular Differentiation

Nicotinamide and its analogs have been studied for their ability to induce differentiation of murine erythroleukemia cells. N'-Methylnicotinamide showed significant effectiveness, more so than dimethyl sulfoxide, in inducing almost all cells to contain hemoglobin after a 60-hr culture. This indicates nicotinamide analogs' potential in influencing cell differentiation processes, with implications for cancer therapy and regenerative medicine (Terada et al., 1979).

Fungicidal Activity

A series of new N-(thiophen-2-yl) nicotinamide derivatives were synthesized and demonstrated excellent fungicidal activities against cucumber downy mildew. This suggests the potential application of nicotinamide derivatives in agricultural fungicides, providing a basis for further optimization and development of new fungicide candidates (Wu et al., 2022).

DNA Repair Enhancement

Nicotinamide has been shown to stimulate DNA repair synthesis in human lymphocytes treated with DNA-damaging agents. This effect was concentration-dependent, highlighting nicotinamide's potential in enhancing cellular repair mechanisms, which could have implications for preventing mutation accumulation and cancer progression (Berger & Sikorski, 1980).

Redox Chemistry

Nicotinamide cofactor analogues have resurfaced in redox chemistry applications, particularly in biocatalysis and organic chemistry. Alteration of the amide group on the pyridine ring and the presence of divalent metal ions have enabled rate acceleration in enzyme-catalyzed and chemical reactions. This highlights the versatility of nicotinamide derivatives in facilitating redox reactions, with potential applications in drug development and synthetic chemistry (Paul, Arends, & Hollmann, 2014).

Propiedades

IUPAC Name |

6-(oxolan-3-yloxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-1-13(2-5-16)7-9-20-18(22)14-3-6-17(21-11-14)26-15-8-10-25-12-15/h1-6,11,15H,7-10,12H2,(H,20,22)(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHNIIPRHHZRKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2835327.png)

![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2835329.png)

![[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2835334.png)

![1,7-dimethyl-9-(2-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2835337.png)

![Methyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2835338.png)

![Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2835343.png)

![5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2835347.png)